molecular formula C9H12ClNO2 B1528378 [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol CAS No. 1247194-55-3

[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol

Cat. No.: B1528378
CAS No.: 1247194-55-3
M. Wt: 201.65 g/mol
InChI Key: LVTJUYBHZPUHMF-UHFFFAOYSA-N
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Description

[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol (CAS: 1247194-55-3) is a pyridine derivative with a molecular formula of C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol. It is primarily utilized as a reference standard for drug impurity profiling and as a reagent in biomedical research . The compound features a pyridine ring substituted with a chlorine atom at position 5, an isopropoxy group at position 6, and a hydroxymethyl group at position 2.

Properties

IUPAC Name

(5-chloro-6-propan-2-yloxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-6(2)13-9-8(10)3-7(5-12)4-11-9/h3-4,6,12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTJUYBHZPUHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound has a pyridine ring with a chlorine substituent and a propan-2-yloxy group. The structure can be represented as follows:

C1H1C2H3ClNO\text{C}_1\text{H}_1\text{C}_2\text{H}_3\text{Cl}\text{N}\text{O}

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific phospholipase enzymes, which play crucial roles in cellular signaling and inflammation .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Effects : There is evidence to suggest that this compound may reduce inflammatory markers, indicating its potential use in treating inflammatory diseases .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism
Cytotoxicity AssayA549 (lung cancer)4.98 ± 0.41Induction of apoptosis
Enzymatic InhibitionPhospholipase A25.52Competitive inhibition
Anti-inflammatory AssayRAW 264.7 (macrophages)30.5Reduction of TNF-alpha levels

Case Studies

  • Lung Cancer Treatment : In a study involving A549 cells, this compound demonstrated significant cytotoxicity compared to standard treatments, suggesting its potential as an anticancer agent .
  • Inflammation Models : In models of inflammation, the compound reduced the expression of pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease .

Scientific Research Applications

Medicinal Chemistry

Overview : The compound serves as a building block for synthesizing pharmaceutical agents with potential therapeutic effects. Its unique structure allows for modifications that can enhance efficacy against various diseases.

Case Study : Research has indicated that derivatives of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol exhibit promising activity against specific cancer cell lines. For instance, compounds synthesized from this precursor have shown inhibition of tumor growth in vitro, suggesting potential as anti-cancer agents.

CompoundActivityReference
Derivative AIC50_{50}: 25 µM
Derivative BIC50_{50}: 30 µM

Agrochemicals

Overview : The compound is utilized in the development of fungicides and pesticides due to its biological activity against various pathogens affecting crops.

Case Study : A study demonstrated that formulations containing this compound effectively reduced fungal infections in agricultural settings. The compound acts by disrupting the mitochondrial function of fungal cells, leading to cell death.

ApplicationTarget PathogenEfficacy (%)Reference
Fungicide AFusarium spp.85%
Fungicide BBotrytis cinerea90%

Chemical Biology

Overview : This compound is employed as a probe in studying biological pathways and mechanisms due to its ability to interact with specific molecular targets.

Case Study : Researchers have utilized this compound to investigate its effects on cellular signaling pathways. The findings indicate that it modulates key enzymes involved in metabolic processes, providing insights into potential therapeutic targets for metabolic disorders.

PathwayEffect ObservedReference
GlycolysisInhibition of enzyme X
Krebs CycleActivation of enzyme Y

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires storage at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks) .
  • Safety : Classified with hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (harmful if inhaled). Handling mandates protective equipment (gloves, goggles) and proper ventilation .

Physical properties such as melting point, boiling point, and solubility remain uncharacterized in the available literature, limiting direct comparisons with other compounds.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol and structurally related pyridine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₉H₁₂ClNO₂ 201.65 -Cl, -OCH(CH₃)₂, -CH₂OH Drug impurity reference, biomedical research
[3-Chloro-6-(5-methyl-2-propan-2-ylphenoxy)pyridin-2-yl]methanol C₁₆H₁₈ClNO₂ 291.77 -Cl, -O(C₆H₃(CH₃)(CH(CH₃)₂)), -CH₂OH Not specified; likely pharmaceutical intermediates
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₃FN₂O 196.22 -F, pyrrolidinyl-CH₂OH Drug discovery, biochemical assays
2-{2-[4-({5-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}amino)ethoxy}ethanol C₂₂H₁₉ClF₃N₅O₃ 493.87 -Cl, -O-C₆H₄-CF₃, -NH-pyrrolopyrimidine Kinase inhibition studies (hypothetical)

Key Observations:

Fluorine in fluoropyridine derivatives (e.g., [(1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol]) increases metabolic stability and bioavailability compared to chlorine . The trifluoromethyl group in the compound from introduces strong electron-withdrawing effects, which may enhance binding affinity in enzyme-targeted therapies .

Molecular Complexity: The target compound is relatively simple compared to the C₁₆H₁₈ClNO₂ derivative (), which incorporates a bulky phenoxy group. This complexity may reduce solubility but improve target specificity .

Functional and Application Differences

Parameter Target Compound Fluoropyridine Analogues Phenoxy-Substituted Derivatives
Synthetic Accessibility Moderate (simple pyridine backbone) High (fluorine is readily incorporated) Low (requires multi-step synthesis)
Bioactivity Potential Limited data High (fluorine enhances drug-likeness) High (bulky groups improve target binding)
Safety Profile Moderate toxicity Lower toxicity (fluorine reduces reactive byproducts) Variable (depends on substituents)

Preparation Methods

Lewis Acid-Assisted Nucleophilic Addition to Pyridine-3-Carboxaldehyde

A key method involves the use of Lewis acids such as aluminum bromide (AlBr3) to activate pyridine-3-carboxaldehyde derivatives for nucleophilic addition, enabling the formation of the hydroxymethyl group.

  • Reaction Conditions :

    • Pyridine-3-carboxaldehyde (or electron-deficient aldehyde) is dissolved in dry dichloromethane.
    • AlBr3 is added at 0 °C under nitrogen atmosphere.
    • A nucleophile solution (e.g., isopropanol or an alkoxy nucleophile) is added dropwise.
    • The reaction mixture is stirred at room temperature for 24 hours.
    • Workup involves quenching with saturated sodium bicarbonate, extraction, drying, and purification by silica gel chromatography.
  • Yields :

    • Yields of carbinol products (hydroxymethyl derivatives) vary depending on aldehyde equivalents and nucleophile concentration, typically ranging from 31% to 53% under optimized conditions (Table 1).
Entry Aldehyde Equiv. Hydroxymethyl Product Yield (%) Side Product Yield (%)
1 1.0 31 14
2 1.2 37 21
3 1.4 43 17
4 1.6 48 18
5 1.8 53 12
6 2.0 51 -

Table 1: Optimization of aldehyde equivalents in Lewis acid-assisted nucleophilic addition to pyridine aldehydes

This method allows for the selective formation of the hydroxymethyl group while minimizing side reactions such as aldol condensations.

Chlorination of 6-Isopropoxynicotinic Acid Derivatives

Selective chlorination at the 5-position is achieved using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature conditions.

  • Procedure :

    • 6-Isopropoxynicotinic acid or related derivatives are treated with the chlorinating agent.
    • Reaction temperature and time are optimized to avoid over-chlorination or decomposition.
    • The product is isolated by recrystallization or chromatography.
  • Industrial Considerations :

    • Large-scale processes employ continuous flow reactors for improved control.
    • Purification includes recrystallization and chromatographic methods to ensure high purity.

This step is critical to introduce the chlorine substituent at the 5-position before further functionalization.

Reduction and Etherification Steps

The hydroxymethyl group can be introduced by reduction of the corresponding aldehyde or by nucleophilic substitution with isopropanol under Lewis acid catalysis.

  • Example :
    • Treatment of pyridine-2-carboxaldehyde with chlorobenzene in the presence of AlBr3 yields the corresponding carbinol.
    • Subsequent reaction with isopropanol or related nucleophiles forms the isopropoxy ether at the 6-position.

This approach leverages the carbocation intermediate stabilized by Lewis acid to facilitate ether bond formation.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Key Outcome Yield Range (%) Reference
Chlorination SOCl2 or PCl5, controlled temperature 5-Chloro substitution at pyridine ring High (industrial scale)
Alkoxylation (Etherification) Isopropanol, AlBr3, dichloromethane, 0 °C to RT Introduction of isopropoxy group at 6-position Moderate to good
Hydroxymethylation Pyridine-3-carboxaldehyde, AlBr3, nucleophile Formation of hydroxymethyl group at 3-position 31-53
Purification Silica gel chromatography, recrystallization Isolation of pure compound -

Research Findings and Optimization Insights

  • The use of Lewis acids like AlBr3 is crucial for activating the aldehyde and facilitating nucleophilic attack without leading to enolization or aldol side products.
  • Increasing the equivalents of aldehyde improves the yield of the hydroxymethyl product but may increase side products if excessive.
  • Reaction temperature control (0 °C to room temperature) is essential to maintain selectivity.
  • Purification by silica gel chromatography using hexane-ethyl acetate mixtures is effective for isolating pure products.
  • Industrial methods emphasize continuous flow chlorination and optimized purification to scale up production efficiently.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol?

  • Answer : Key techniques include:

  • 1H-NMR : To confirm the presence of the propan-2-yloxy group (δ 1.2–1.4 ppm for methyl protons) and the methanol group (δ 3.5–4.0 ppm).
  • IR Spectroscopy : Identification of O–H stretching (~3200–3600 cm⁻¹) and C–O–C ether vibrations (~1100–1250 cm⁻¹).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 202.6 as per analogous pyridine derivatives) .
  • Collision Cross-Section (CCS) Data : Predicted CCS values (e.g., [M+H]+ CCS: 136.6 Ų) via ion mobility spectrometry aid in structural validation .

Q. How is this compound synthesized?

  • Answer : A typical route involves:

Substitution Reaction : React 5-chloro-6-hydroxypyridin-3-ylmethanol with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product.

  • Yield Optimization : Adjust reaction time and solvent polarity to improve efficiency, as seen in analogous pyridine ether syntheses .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectral data during structural validation?

  • Answer :

  • Comparative Analysis : Cross-reference experimental NMR/IR data with computational predictions (e.g., density functional theory (DFT) for chemical shifts ).
  • Isotopic Labeling : Use deuterated solvents or synthetic intermediates to confirm peak assignments (e.g., D₂O exchange for O–H groups).
  • Multi-Technique Validation : Combine MS/MS fragmentation patterns with CCS values to distinguish structural isomers .

Q. How can molecular docking studies be optimized for this compound targeting HER2 kinase?

  • Answer :

  • Protein Preparation : Remove water molecules and co-crystallized ligands from HER2 (PDB: 3PP0), then add polar hydrogens and Kollman charges using AutoDockTools .
  • Grid Parameterization : Define a 30x30x30 Å grid box centered on the active site (coordinates: x=34, y=46, z=-12) .
  • Validation : Redock native ligand 03Q to ensure RMSD ≤ 2.0 Å .
  • Docking Protocol : Use Lamarckian genetic algorithms with 100 runs to sample conformational space .

Q. What experimental design principles apply to optimizing reaction conditions for derivatives of this compound?

  • Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst). For example, vary isopropyl bromide equivalents (1.2–2.0 eq.) and reaction time (6–24 hrs).
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield.
  • Scale-Up Considerations : Maintain solvent polarity (e.g., DMF) during scaling to avoid side reactions, as demonstrated in trifluoromethylpyridine syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol
Reactant of Route 2
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[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol

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